molecular formula C12H25NO2 B8295123 N-(2-Ethylhexyl)-4-hydroxybutyramide

N-(2-Ethylhexyl)-4-hydroxybutyramide

Cat. No. B8295123
M. Wt: 215.33 g/mol
InChI Key: FFJSMCDKVZWGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195096

Procedure details

In a glass reaction vessel 12.9 grams of 2-ethylhexylamine were admixed with 8.6 grams of butyrolactone and the mixture heated to 100° C. on a steam bath until reaction was completed in a period of one hour. A conversion of greater than 95%, based on butyrolactone, was achieved. The product upon cooling to room temperature was a colorless, clear, moderately viscous liquid. IR=6.09 mu.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH2:5])[CH3:2].[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1>>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][NH:5][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][OH:15])[CH3:2]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)C(CN)CCCC
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The product upon cooling to room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C(CNC(CCCO)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.